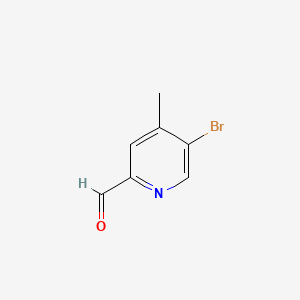

5-Bromo-4-methylpicolinaldehyde

Descripción general

Descripción

5-Bromo-4-methylpicolinaldehyde is a chemical compound with the molecular formula C7H6BrNO and a molecular weight of 200.03 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .

Molecular Structure Analysis

The IUPAC name for 5-Bromo-4-methylpicolinaldehyde is 5-bromo-4-methyl-2-pyridinecarbaldehyde . The InChI code for this compound is 1S/C7H6BrNO/c1-5-2-6(4-10)9-3-7(5)8/h2-4H,1H3 .Physical And Chemical Properties Analysis

5-Bromo-4-methylpicolinaldehyde is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 200.03 .Aplicaciones Científicas De Investigación

Synthesis of Brominated Pyrrole Derivatives : It's used in the synthesis of brominated derivatives of pyrrole, which are structurally proved and have been shown to resist nucleophilic displacement except by cyanide ions. These derivatives are significant in pyrrole chemistry (Anderson & Lee, 1965).

Organic Ionic Liquids (OILs) : The compound finds application in creating novel OILs that promote benzoin condensation, contributing to the development of mobile, room-temperature ionic liquids (Davis & Forrester, 1999).

Ligand Synthesis for Metal Binding : It plays a role in the one-pot bromo- and chloro-methylation of salicylaldehydes, leading to the creation of heteroditopic ligands useful for binding metal salts (Wang et al., 2006).

Catalysis in Asymmetric Epoxidation : This compound is utilized in the production of chiral dihydroisoquinolinium salts, serving as effective asymmetric catalysts for epoxidation (Page et al., 2006).

Anti-inflammatory Applications : 5-Bromo-2-hydroxy-4-methyl-benzaldehyde, a related compound, has been shown to inhibit the production of pro-inflammatory mediators in certain cell types, suggesting potential pharmacological applications (Kim et al., 2016).

Synthesis of Pharmaceutical and Agrochemical Products : Its derivatives are used as building blocks for synthesizing biologically active compounds and agrochemical products (Verdelet et al., 2011).

Production of N-Benzyl-β-hydroxyphenethylamines : This compound is involved in the synthesis of important intermediates for the preparation of compounds like tetrahydroisoquinolines (Moshkin & Sosnovskikh, 2013).

Antioxidant Properties : Bromophenols, structurally related to 5-Bromo-4-methylpicolinaldehyde, exhibit significant antioxidant activity, relevant in various biomedical applications (Olsen et al., 2013).

Synthesis of Hydrazones with Antimicrobial Activity : It's involved in the synthesis of hydrazones which show potential antimicrobial activity, indicating its significance in the development of new antimicrobial drugs (Ramadan, 2010).

Drug Discovery Intermediate : This compound serves as a key intermediate in drug discoveries, especially in synthesizing compounds with monomethylamino groups (Nishimura & Saitoh, 2016).

Safety And Hazards

The safety information for 5-Bromo-4-methylpicolinaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

5-bromo-4-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-6(4-10)9-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKXSXWOKVKYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732158 | |

| Record name | 5-Bromo-4-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methylpicolinaldehyde | |

CAS RN |

886364-94-9 | |

| Record name | 5-Bromo-4-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

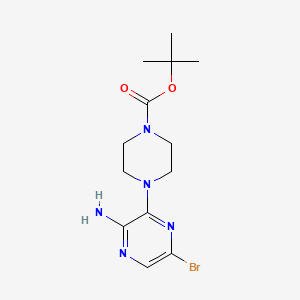

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)